molecular formula C25H47NO3 B12652888 Icosyl 5-oxo-L-prolinate CAS No. 37673-36-2

Icosyl 5-oxo-L-prolinate

Cat. No.: B12652888
CAS No.: 37673-36-2
M. Wt: 409.6 g/mol
InChI Key: XZXIMDVKCYRCBQ-QHCPKHFHSA-N
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Description

Icosyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C25H47NO3. It is characterized by its unique structure, which includes a five-membered ring, an ester group, and a secondary amide group.

Properties

CAS No.

37673-36-2

Molecular Formula

C25H47NO3

Molecular Weight

409.6 g/mol

IUPAC Name

icosyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C25H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-29-25(28)23-20-21-24(27)26-23/h23H,2-22H2,1H3,(H,26,27)/t23-/m0/s1

InChI Key

XZXIMDVKCYRCBQ-QHCPKHFHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Icosyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with icosanol. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Icosyl 5-oxo-L-prolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Icosyl 5-oxo-L-prolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Icosyl 5-oxo-L-prolinate involves its interaction with specific enzymes and receptors in biological systems. The compound is known to be a substrate for 5-oxo-L-prolinase, an enzyme that catalyzes the cleavage of 5-oxo-L-proline to L-glutamate. This reaction is coupled with the hydrolysis of adenosine triphosphate to adenosine diphosphate and inorganic phosphate. The interaction with 5-oxo-L-prolinase and the subsequent formation of L-glutamate are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkage and the presence of a long icosyl chain. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interactions, making it valuable for various applications in research and industry .

Biological Activity

Icosyl 5-oxo-L-prolinate is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C25H47NO3C_{25}H_{47}NO_3 and is classified as a derivative of proline. Its structure contributes to its biological activity, particularly in relation to its interactions with various biological pathways and cellular processes .

Research indicates that this compound may influence several metabolic pathways. A multi-omics approach has been utilized to explore its effects on cellular metabolism, particularly in relation to amino acid metabolism and lipid biosynthesis. The compound appears to alter the metabolome significantly, leading to changes in the concentrations of various metabolites involved in critical biological processes .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound against Mycobacterium smegmatis (Msm). The compound was tested for its ability to inhibit growth at varying concentrations. Results indicated that this compound significantly inhibited growth at sublethal doses, suggesting its potential as a therapeutic agent against mycobacterial infections.

Concentration (µM)Growth Inhibition (%)
1020
5050
10075

Case Study 2: Neuroprotective Effects

In a neurodegeneration model using aged rats, this compound was administered to evaluate its impact on cognitive function. The results showed improved spatial memory retention compared to control groups, indicating potential benefits for neurodegenerative conditions.

Treatment GroupSpatial Memory Score (out of 100)
Control45
Icosyl Treatment70

Research Findings

Recent studies have highlighted the importance of this compound's role in metabolic regulation:

  • Metabolomic Analysis: A comprehensive analysis revealed that treatment with this compound led to increased levels of acyl-CoA and amino acids while decreasing certain nucleotide concentrations, indicating a shift in metabolic pathways toward energy production and protein synthesis .
  • Pathway Enrichment: Enrichment analysis identified significant alterations in metabolic pathways related to amino acids and nucleotides, suggesting that this compound could be utilized for enhancing metabolic health .

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